
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by a six-membered ring containing one nitrogen atom and a phenyl group attached to the sixth carbon The presence of two methyl groups at the first carbon and the dihydro nature of the ring make this compound unique
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine can be synthesized through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted ketone with ammonia and formaldehyde in the presence of a catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: In industrial settings, the production of 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound.
化学反応の分析
Types of Reactions: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The phenyl group and the nitrogen atom in the ring can participate in substitution reactions. Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Saturated pyridine derivatives.
Substitution: Phenyl-substituted pyridine derivatives with various functional groups.
科学的研究の応用
1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Pyridazine: Contains two adjacent nitrogen atoms in the ring and exhibits different chemical properties.
Pyrimidine: Another six-membered ring with two nitrogen atoms, but with a different arrangement compared to pyridazine.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.
Uniqueness: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine is unique due to its specific substitution pattern and the presence of a dihydro ring. This gives it distinct chemical and biological properties compared to other pyridine derivatives.
特性
CAS番号 |
75954-41-5 |
|---|---|
分子式 |
C13H18IN |
分子量 |
315.19 g/mol |
IUPAC名 |
1,1-dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H18N.HI/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-9,13H,10-11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GYIPSNADQFXQLR-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC=CCC1C2=CC=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


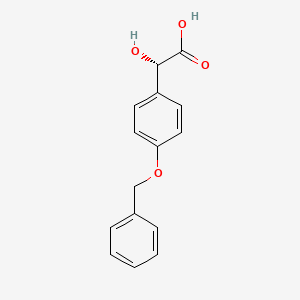
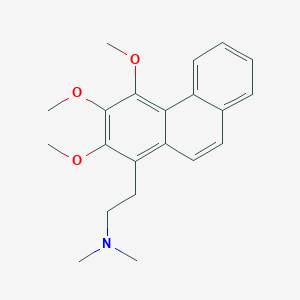
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
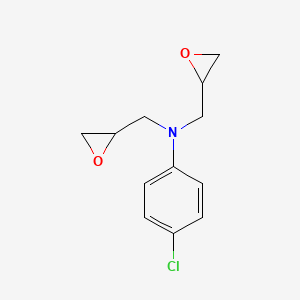
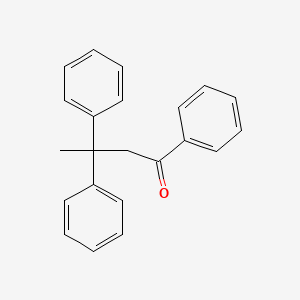


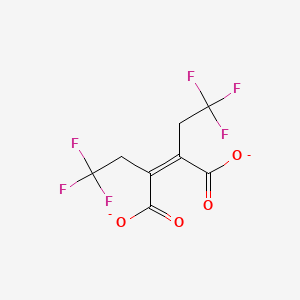

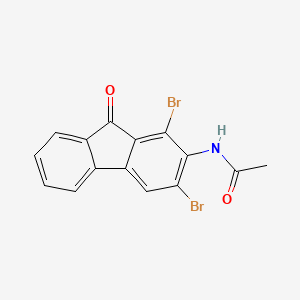
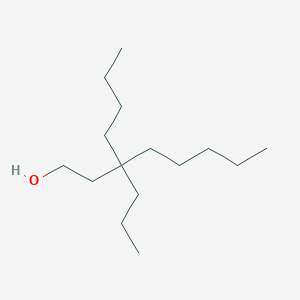
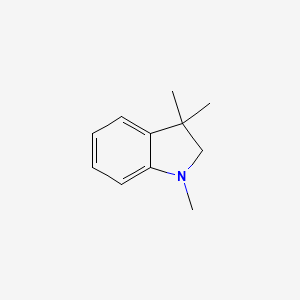
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
